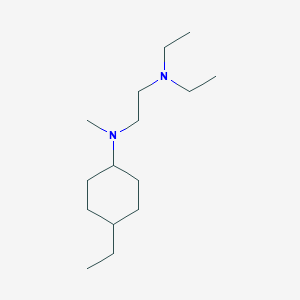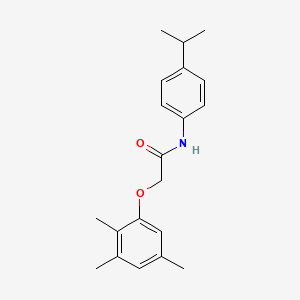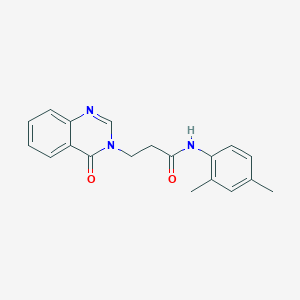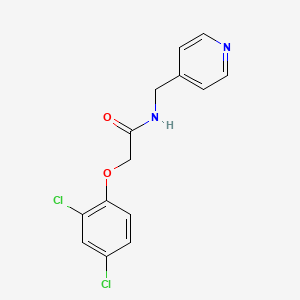
methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP 47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 acts on the endocannabinoid system by binding to cannabinoid receptors in the body. It has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 activates the CB1 receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been found to have analgesic properties, meaning it can reduce pain perception. It has also been shown to stimulate appetite and increase food intake. Additionally, methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been found to have mood-altering effects, including euphoria and relaxation.
Advantages and Limitations for Lab Experiments
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. It also has a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 is a potent psychoactive compound, which means it can have significant effects on the behavior and physiology of experimental animals. It also has a short half-life, meaning its effects may not be long-lasting.
Future Directions
There are several future directions for research on methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497. One area of interest is its potential use in the treatment of pain and inflammation. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to have analgesic properties, and further research could explore its potential as a pain medication. Another area of interest is its potential use in the treatment of eating disorders. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to stimulate appetite, and further research could explore its potential as a treatment for conditions such as anorexia nervosa. Additionally, research could explore the effects of methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 on other physiological functions, such as immune function and cardiovascular health.
Synthesis Methods
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white powder that is soluble in organic solvents.
Scientific Research Applications
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been used to investigate the binding affinity and selectivity of cannabinoid receptors, as well as the pharmacological effects of synthetic cannabinoids. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has also been used to study the effects of cannabinoids on various physiological functions, such as appetite, pain perception, and mood.
properties
IUPAC Name |
methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)15-12-19(16-9-5-4-8-14(15)16)17(20)11-10-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEKOJZJUQYVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)


![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)


![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
